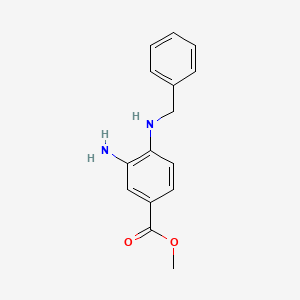

Methyl 3-amino-4-(benzylamino)benzoate

Description

Methyl 3-amino-4-(benzylamino)benzoate (CAS 1031667-78-3) is a benzoate derivative with a molecular formula of C₁₆H₁₈N₂O₂ and a molar mass of 270.33 g/mol. Structurally, it features a benzoate core substituted with an amino group at position 3 and a benzylamino group at position 4 (Figure 1). This compound is synthesized via reduction of its nitro precursor, such as methyl 4-(benzylamino)-3-nitrobenzoate, followed by purification using column chromatography .

Properties

IUPAC Name |

methyl 3-amino-4-(benzylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUGKWLMDWWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of methyl 3-amino-4-(benzylamino)benzoate differ primarily in substituent groups, which influence their physicochemical properties, synthetic complexity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Substituents (Positions 3 & 4) | Molecular Formula | Molar Mass (g/mol) | Similarity Score* | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 1031667-78-3 | NH₂, NH-Bn | C₁₆H₁₈N₂O₂ | 270.33 | 1.00 (Reference) | Not reported |

| Methyl 3-amino-4-(methylamino)benzoate | 1426958-51-1 | NH₂, NH-Me | C₁₀H₁₃N₂O₂ | 193.22 | 1.00 | Not reported |

| Ethyl 3-amino-4-(methylamino)benzoate | 1242268-09-2 | NH₂, NH-Me (ethyl ester) | C₁₁H₁₅N₂O₂ | 207.25 | 0.96 | Not reported |

| Methyl 4-amino-3-(phenylamino)benzoate | 66315-23-9 | NH₂, NH-Ph (positional isomer) | C₁₅H₁₅N₂O₂ | 255.29 | 0.98 | Not reported |

| Methyl 3-amino-4-(cyclohexylamino)benzoate | - | NH₂, NH-cyclohexyl | C₁₅H₂₁N₂O₂ | 261.34 | - | Amorphous powder |

| Methyl 3-amino-4-(tert-butylamino)benzoate | 637041-67-9 | NH₂, NH-t-Bu (ethyl ester) | C₁₃H₂₀N₂O₂ | 236.31 | - | Not reported |

*Similarity scores based on structural alignment algorithms (0.93–1.00) .

Key Differences and Research Findings

Synthetic Complexity: The benzylamino substituent in the reference compound requires a benzylation step, which may involve hazardous reagents (e.g., benzyl bromide) compared to methyl or ethyl analogs .

Physicochemical Properties :

- Lipophilicity : The benzyl group enhances lipophilicity (LogP ~2.4) compared to methyl (LogP ~1.2) or cyclohexyl (LogP ~2.1) analogs, impacting membrane permeability .

- Solubility : Methyl and ethyl esters exhibit higher aqueous solubility than benzyl or tert-butyl derivatives, which may limit their bioavailability .

Biological Activity: Enzyme Inhibition: Benzylamino-substituted benzoates (e.g., the reference compound) show moderate α-glucosidase inhibition (IC₅₀ ~50 μM), comparable to phenylamino analogs (IC₅₀ ~45 μM) but less potent than hydroxyl-substituted derivatives (IC₅₀ ~10 μM) . Drug Carrier Potential: The benzyl group in the reference compound improves binding to hydrophobic pockets in proteins, making it a candidate for drug delivery systems, unlike smaller substituents like methyl .

Toxicity: Amino-substituted benzoates generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but benzyl derivatives may cause mild hepatic enzyme induction compared to methyl or ethyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.